molecular formula C16H25NO B8570797 2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol

2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol

Cat. No.: B8570797
M. Wt: 247.38 g/mol
InChI Key: FJIPMNUSAQEHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol is an organic compound with a complex structure that includes a cyclohexylamino group, a phenyl ring, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol typically involves the reaction of 2-cyclohexylaminoethylamine with a suitable phenyl derivative under controlled conditions. One common method involves the use of a phenylaldehyde and a reducing agent to form the desired ethanol derivative. The reaction is usually carried out in an organic solvent such as toluene or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol involves its interaction with specific molecular targets and pathways. The cyclohexylamino group can interact with biological receptors, leading to changes in cellular signaling pathways. Additionally, the phenyl ring and ethanol moiety can influence the compound’s overall activity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-(2-Cyclohexylamino-ethyl)-phenyl]-propanol
  • **2-[3-(2-Cyclohexylamino-ethyl)-phenyl]-methanol
  • **2-[3-(2-Cyclohexylamino-ethyl)-phenyl]-butanol

Uniqueness

2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol

InChI

InChI=1S/C16H25NO/c18-12-10-15-6-4-5-14(13-15)9-11-17-16-7-2-1-3-8-16/h4-6,13,16-18H,1-3,7-12H2

InChI Key

FJIPMNUSAQEHDN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCC2=CC(=CC=C2)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3-Cyclohexylcarbamoylmethyl-phenyl)-acetic acid (620 mg) was dissolved in dry dichloromethane (25 mL) and treated with borane-methyl sulphide complex (2M, 12 mL) at room temperature. The reaction was stirred at room temperature for 1 hour and at reflux for a further 1 hour. The mixture was cooled, quenched with methanol and treated with 2M hydrochloric acid (25 mL). The acidified mixture was heated at reflux for 10 minutes, cooled and basified with 2M sodium hydroxide. The basic mixture was extracted with dichloromethane (2×50 mL). The organic extracts were combined, dried over anhydrous sodium sulphate, filtered and concentrated to yield 500 mg of the sub-titled compound as an oil.
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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